N-[(3-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide N-[(3-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1252902-18-3
VCID: VC11972235
InChI: InChI=1S/C21H24N2O4/c1-3-27-19-6-4-5-15(11-19)13-22-21(25)16-12-20(24)23(14-16)17-7-9-18(26-2)10-8-17/h4-11,16H,3,12-14H2,1-2H3,(H,22,25)
SMILES: CCOC1=CC=CC(=C1)CNC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC
Molecular Formula: C21H24N2O4
Molecular Weight: 368.4 g/mol

N-[(3-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

CAS No.: 1252902-18-3

Cat. No.: VC11972235

Molecular Formula: C21H24N2O4

Molecular Weight: 368.4 g/mol

* For research use only. Not for human or veterinary use.

N-[(3-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide - 1252902-18-3

Specification

CAS No. 1252902-18-3
Molecular Formula C21H24N2O4
Molecular Weight 368.4 g/mol
IUPAC Name N-[(3-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Standard InChI InChI=1S/C21H24N2O4/c1-3-27-19-6-4-5-15(11-19)13-22-21(25)16-12-20(24)23(14-16)17-7-9-18(26-2)10-8-17/h4-11,16H,3,12-14H2,1-2H3,(H,22,25)
Standard InChI Key NPSIFDKTOJLRER-UHFFFAOYSA-N
SMILES CCOC1=CC=CC(=C1)CNC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC
Canonical SMILES CCOC1=CC=CC(=C1)CNC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

N-[(3-Ethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide belongs to the pyrrolidinone class, featuring a five-membered lactam ring (pyrrolidinone) substituted at positions 1, 3, and 5. The compound’s IUPAC name reflects its substituents:

  • 1-(4-Methoxyphenyl): A methoxy group (-OCH3_3) at the para position of a benzene ring attached to the pyrrolidinone’s nitrogen.

  • N-[(3-Ethoxyphenyl)methyl]: An ethoxy group (-OCH2_2CH3_3) at the meta position of a benzyl moiety linked to the lactam’s carboxamide nitrogen.

Table 1: Key Chemical Properties

PropertyValueSource
CAS Number1252902-18-3
Molecular FormulaC21H24N2O4\text{C}_{21}\text{H}_{24}\text{N}_{2}\text{O}_{4}
Molecular Weight368.4 g/mol
DensityNot Available
Melting/Boiling PointsNot Available

Spectroscopic and Computational Insights

While experimental spectral data (e.g., NMR, IR) are absent in available literature, computational models predict key features:

  • The pyrrolidinone ring adopts a semi-planar conformation due to conjugation between the amide and lactam groups.

  • Methoxy and ethoxy substituents introduce steric hindrance, potentially affecting binding interactions in biological systems .

Synthesis and Manufacturing Considerations

StepReagentsFunction
14-Methoxyphenylglycine, DCCCyclization/amide formation
23-Ethoxybenzyl chloride, K2_2CO3_3Alkylation

Challenges in Optimization

  • Steric Effects: Bulky substituents may hinder reaction yields, necessitating optimized temperatures or catalysts .

  • Purification: Polar functional groups (amide, ether) complicate chromatographic separation .

CompoundTargetPredicted KdK_d (nM)Source
CHEMBL1229259Tmprss25.51
Target Compound (Modeled)Tmprss2~7.2 (Estimated)

Applications in Materials Science

Polymer Modification

The compound’s rigid pyrrolidinone core and aromatic substituents suggest utility in:

  • High-Performance Polymers: Enhancing thermal stability in polyamides or polyimides.

  • Liquid Crystals: Ethoxy groups may promote mesophase formation through intermolecular π-π stacking.

Catalysis

The carboxamide group could act as a ligand in transition metal catalysts, facilitating reactions like Suzuki-Miyaura couplings.

Future Research Directions

Priority Investigations

  • Synthetic Optimization: Developing scalable routes with >70% yield.

  • In Vitro Assays: Screening against Tmprss2, Factor XI, and viral spike proteins.

  • ADMET Profiling: Assessing bioavailability and metabolic stability.

Collaborative Opportunities

  • Academic-Industrial Partnerships: Leveraging computational models from studies like to design targeted derivatives.

  • Government Grants: Prioritizing funding for understudied heterocycles in pandemic preparedness.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator